

Imiloxan hydrochloride chemical structure and properties

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An In-depth Technical Guide to Imiloxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and selective antagonist of the α2B-adrenoceptor, a G protein-coupled receptor involved in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and mechanism of action of **Imiloxan hydrochloride**. Detailed experimental protocols for key assays and a summary of its synthesis are presented to support further research and development efforts.

Chemical Structure and Properties

Imiloxan hydrochloride is the hydrochloride salt of Imiloxan. Its chemical structure is characterized by an imidazole ring linked to a benzodioxan moiety.

Chemical Structure:

Table 1: Physicochemical Properties of Imiloxan Hydrochloride



Property	Value	Reference(s)	
IUPAC Name	2-((2,3-dihydro-1,4- benzodioxin-2-yl)methyl)-1- ethyl-1H-imidazole hydrochloride	[1]	
CAS Number	86710-23-8; 81167-22-8	[2][3]	
Molecular Formula	C14H16N2O2 · HCI	[3]	
Molecular Weight	280.75 g/mol	[2][3]	
Appearance	Solid		
Purity	>98%	[2]	
Solubility	Soluble in water to 100 mM	[2]	
SMILES	CCn1ccnc1CC2COc3ccccc3O 2.Cl	[1]	
InChI	InChI=1S/C14H16N2O2.CIH/c 1-2-16-8-7-15-14(16)9-11-10- 17-12-5-3-4-6-13(12)18- 11;/h3-8,11H,2,9- 10H2,1H3;1H	[1]	

Pharmacology and Mechanism of Action

Imiloxan hydrochloride is a highly selective antagonist of the $\alpha 2B$ -adrenergic receptor.[1] The $\alpha 2$ -adrenergic receptors are a class of G protein-coupled receptors that are categorized into three subtypes: $\alpha 2A$, $\alpha 2B$, and $\alpha 2C$.[4][5] **Imiloxan hydrochloride** exhibits a significantly higher affinity for the $\alpha 2B$ subtype compared to the $\alpha 2A$ and $\alpha 2C$ subtypes, making it a valuable tool for differentiating the physiological roles of these receptor subtypes.[1]

Table 2: Pharmacological Profile of Imiloxan Hydrochloride



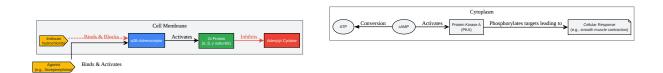
Parameter	Receptor Subtype	Value	Reference(s)
pKi	α2B-adrenoceptor	7.26	[1]
Selectivity	α2B vs. α2A	55-fold higher affinity for α2B	[1]

Mechanism of Action

The α 2-adrenergic receptors are coupled to inhibitory G proteins (Gi).[4] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] As an antagonist, **Imiloxan hydrochloride** binds to the α 2B-adrenoceptor but does not activate it. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade.

Signaling Pathway

The binding of an agonist to the $\alpha 2B$ -adrenoceptor initiates a signaling cascade that modulates cellular function. **Imiloxan hydrochloride**, by blocking this initial step, inhibits these downstream effects.



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Caption: Signaling pathway of the α2B-adrenoceptor and the inhibitory action of **Imiloxan hydrochloride**.



Experimental Protocols Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol is a representative method for determining the binding affinity of **Imiloxan hydrochloride** to α 2-adrenoceptor subtypes, adapted from the principles described in the literature.[1][6][7][8][9]

Objective: To determine the inhibitory constant (Ki) of **Imiloxan hydrochloride** for α 2A, α 2B, and α 2C adrenoceptor subtypes through competitive radioligand binding assays.

Materials:

- Radioligand: [3 H]-Rauwolscine or other suitable α 2-adrenoceptor antagonist radioligand.
- Competitor: Imiloxan hydrochloride.
- Membrane Preparations: Cell lines or tissues selectively expressing human $\alpha 2A$, $\alpha 2B$, or $\alpha 2C$ adrenoceptors.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (GF/B or GF/C).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

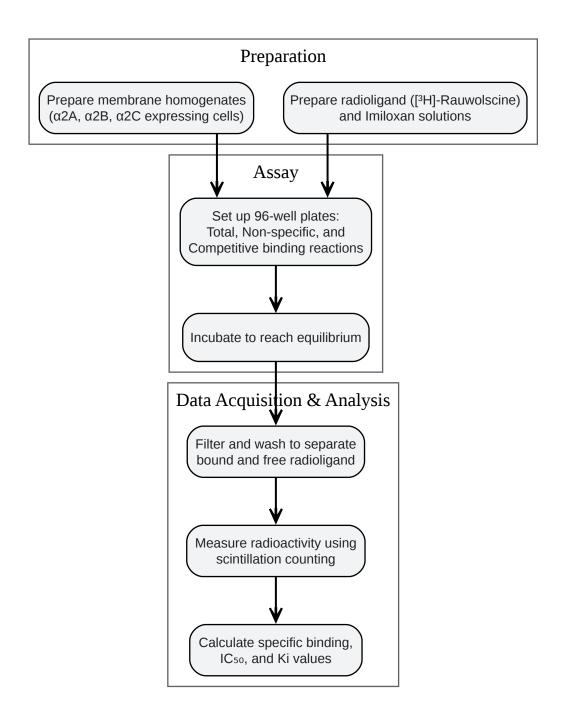
Procedure:



- Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor subtypes of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparations using a suitable method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of Imiloxan hydrochloride:
 - Total Binding: Membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled α2-adrenergic antagonist (e.g., 10 µM yohimbine) to saturate the receptors.
 - Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Imiloxan hydrochloride.
- Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
 glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash
 buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Imiloxan hydrochloride concentration.
 - Determine the IC₅₀ value (the concentration of **Imiloxan hydrochloride** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.



• Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Caption: Experimental workflow for the radioligand binding assay.

Synthesis



A general synthetic route to Imiloxan involves the preparation of the imidazole portion followed by its N-alkylation with a suitable benzodioxane derivative. The final product is then converted to its hydrochloride salt. More detailed synthetic procedures can be found in the chemical literature.[10][11]

Conclusion

Imiloxan hydrochloride is a valuable pharmacological tool for the specific investigation of the $\alpha 2B$ -adrenoceptor. Its high selectivity allows for the elucidation of the distinct physiological and pathological roles of this receptor subtype. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the $\alpha 2B$ -adrenoceptor.

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